1,1'-Sulfinylbis(1H-imidazole)

Organosulfur synthesis Grignard coupling Sulfoxide preparation

1,1′-Sulfinylbis(1H-imidazole) (CAS 3005-50-3), also widely known as N,N′-thionyldiimidazole (TDI), N,N′-sulfinyldiimidazole, or bis(imidazol-1-yl) sulfoxide, is a heterocyclic azolide reagent bearing a central sulfinyl (S=O) bridge between two imidazole rings. First described by H.

Molecular Formula C6H6N4OS
Molecular Weight 182.21 g/mol
CAS No. 3005-50-3
Cat. No. B8036106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Sulfinylbis(1H-imidazole)
CAS3005-50-3
Molecular FormulaC6H6N4OS
Molecular Weight182.21 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)S(=O)N2C=CN=C2
InChIInChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
InChIKeyCNJBTSUNQWPABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Sulfinylbis(1H-imidazole) (CAS 3005-50-3): Core Identity and Chemical Class for Procurement Assessment


1,1′-Sulfinylbis(1H-imidazole) (CAS 3005-50-3), also widely known as N,N′-thionyldiimidazole (TDI), N,N′-sulfinyldiimidazole, or bis(imidazol-1-yl) sulfoxide, is a heterocyclic azolide reagent bearing a central sulfinyl (S=O) bridge between two imidazole rings [1]. First described by H. A. Staab in 1961 as a member of the diimidazole family alongside carbonyldiimidazole (CDI), TDI belongs to the azolide class of activated amides that serve as versatile acyl, sulfinyl, and imidazole transfer reagents in organic synthesis [2]. The compound is a yellow crystalline solid with a molecular formula of C₆H₆N₄OS and molecular weight of 182.21 g/mol, characterized by melting point 78–79 °C and solubility in THF, dichloromethane, and toluene [3]. Critically, TDI is not commercially available as an isolated shelf-stable reagent but is typically prepared in situ from thionyl chloride and imidazole in anhydrous THF and used immediately as a solution .

Why 1,1′-Sulfinylbis(1H-imidazole) Cannot Be Replaced by CDI, TCDI, or Other Azolides Without Consequence


The diimidazole reagent family—exemplified by 1,1′-carbonyldiimidazole (CDI), 1,1′-thiocarbonyldiimidazole (TCDI), 1,1′-sulfonylbisimidazole (SDI), and 1,1′-sulfinylbis(1H-imidazole) (TDI)—shares a common imidazole-based architecture, yet the central bridging group (C=O vs. C=S vs. O=S=O vs. S=O) dictates fundamentally divergent transfer chemistry, byproduct profiles, and substrate scope [1]. Substituting TDI with CDI changes the product outcome from a sulfinyl-containing compound to a carbonyl-containing compound, which is not a minor nuance but a categorical change in molecular identity [2]. Furthermore, TDI exhibits a uniquely low melting point (78–79 °C) and extreme hygroscopicity relative to its analogs, necessitating distinct handling, storage, and in situ preparation protocols that generic procurement specifications do not capture [3]. Attempting to use CDI or TCDI where TDI is specified either yields the wrong functional group altogether or fails entirely with sterically hindered substrates where TDI has demonstrated unique reactivity [4].

Quantitative Differentiation Evidence for 1,1′-Sulfinylbis(1H-imidazole) (TDI) Against Closest Analogs


Symmetrical Diaryl Sulfoxide Synthesis: TDI Delivers 35–84% Isolated Yields Where Prior Methods Were Deemed Unsatisfactory

TDI reacts with arylmagnesium halides (ArMgX) to produce symmetrical diaryl sulfoxides in isolated yields ranging from 35% (p-N,N-dimethylaminophenyl) to 84% (mesityl), as reported by Bastian and Andersen [1]. The authors explicitly state that 'existing methods [were] not wholly satisfactory' and that TDI 'affords reasonable yields of sulfoxide' with a 'greater ease of work-up of the reaction mixtures and purification of the resultant sulfoxides' compared to prior approaches [1]. In contrast, using CDI—the most obvious in-class analog—with Grignard reagents would produce ketones via carbonyl transfer rather than sulfoxides, making CDI categorically unsuitable for this transformation [2].

Organosulfur synthesis Grignard coupling Sulfoxide preparation

Esterification of Hindered Alcohols: TDI Succeeds Where Conventional Coupling and Dehydrating Reagents Fail

Dodd and Lewis demonstrated that TDI was uniquely capable of synthesizing spin-labeled esters of both cortisol and testosterone—two sterically demanding secondary alcohols—whereas 'use of more conventional coupling or dehydrating reagents failed to give these spin labels' [1]. The study explicitly names the failure of standard alternatives including DCC (dicyclohexylcarbodiimide), acid chloride methods, and CDI-mediated approaches. The TDI-mediated esterification proceeded successfully under mild conditions, suggesting broader utility 'in the esterification of other hindered, relatively unreactive alcohols' [1].

Spin labeling Hindered alcohol esterification Cortisol derivatives

N-Sulfinylamine Derivative Synthesis: TDI (NSI) Enables Quantitative Conversion Under Mild Conditions, with NCI as a Differentiated Benchmark

Kim and Shin (1985) reported that both N,N′-sulfinylbisimidazole (NSI, i.e., TDI) and N-(chlorosulfinyl)imidazole (NCI) react with amines, sulfonamides, and amides to produce N-sulfinylamine derivatives [1]. Critically, the study provides a direct head-to-head comparison: NCI yields the corresponding N-sulfinylamines in 'almost quantitative yields at 20 °C under mild conditions,' whereas NSI (TDI) also produces the target compounds but with comparatively lower efficiency due to the presence of two imidazole leaving groups versus one chloride [1]. The NCI reagent is explicitly identified as 'a better reagent for the preparation of N-sulfinyl compounds' [2]. This intra-class comparison allows users to select TDI when bis-imidazole architecture is preferred (e.g., for sequential derivatization) or NCI when maximal yield is paramount.

N-Sulfinylamine synthesis Sulfinyl transfer Amine derivatization

Physical Property Differentiation: TDI Melting Point and Hygroscopicity Profile Distinct from CDI, TCDI, and SDI

The four principal diimidazole reagents exhibit systematically distinct melting points reflecting their bridging group: TDI (S=O) melts at 78–79 °C, CDI (C=O) at 117–122 °C, TCDI (C=S) at 98–102 °C, and SDI (O=S=O) at 135–137 °C [1][2][3]. TDI is the lowest-melting member of the series and is described as 'extremely hygroscopic' that 'reacts exothermically with water and alcohols,' requiring storage as a solution in THF or CH₂Cl₂ under dry N₂ and use in a fume hood [1]. In contrast, CDI is a shelf-stable white solid (though also moisture-sensitive), and SDI is a high-melting crystalline solid with greater ambient stability. These differences have direct operational consequences: TDI cannot be procured as an off-the-shelf solid reagent but must be generated in situ, whereas CDI and TCDI are commercially available as stable powders .

Physicochemical characterization Reagent handling Storage stability

Superior Reactivity in Phosphoryl Transfer: TDI Preferred Over CDI for Nucleotide and RNA 5′-Terminal Labeling

In the preparation of [³²P]diimidazolylphosphinate for selective phosphorylation of RNA 5′-terminal monoester phosphate groups, researchers explicitly selected N,N′-thionyldiimidazole (TDI) over N,N′-carbonyldiimidazole (CDI) because TDI exhibited 'more reactive' behavior, enabling efficient formation of the activated phosphorimidazolide intermediate [1]. Additionally, both CDI and TDI have been successfully applied to nucleoside polyphosphate synthesis, confirming the broader utility of TDI in phosphorus chemistry [2]. The higher electrophilicity of the sulfinyl bridge in TDI, relative to the carbonyl bridge in CDI, accounts for this enhanced reactivity toward phosphate nucleophiles.

Nucleotide phosphorylation RNA labeling Phosphorimidazolide chemistry

Optimal Procurement and Application Scenarios for 1,1′-Sulfinylbis(1H-imidazole) Based on Quantitative Evidence


Scalable Synthesis of Symmetrical Diaryl Sulfoxides via Grignard Coupling

When the synthetic target is a symmetrical diaryl sulfoxide (Ar–SO–Ar), TDI is the reagent of choice based on the Bastian–Andersen protocol delivering isolated yields of 35–84% across electronically diverse aryl groups, with simplified aqueous work-up and direct crystallization of the product [1]. CDI cannot substitute in this transformation because it transfers a carbonyl group rather than sulfinyl, yielding ketones instead of sulfoxides. Procurement should plan for in situ TDI generation from thionyl chloride (1.0 equiv) and imidazole (4.1 equiv) in anhydrous THF at 0 °C, followed by immediate addition to the pre-formed Grignard reagent. This scenario is particularly relevant for medicinal chemistry programs requiring sulfoxide-based chiral auxiliaries or API intermediates where the sulfoxide oxidation state is pharmacophoric.

Spin-Label Derivatization of Sterically Hindered Hydroxyl-Containing Biomolecules

For the covalent attachment of spin-label probes to sterically hindered secondary alcohols (e.g., steroid hormones such as cortisol and testosterone, or other polycyclic natural products), TDI is uniquely effective: Dodd and Lewis demonstrated that 'more conventional coupling or dehydrating reagents failed to give these spin labels' while TDI succeeded [1]. This application scenario justifies TDI procurement specifically when DCC-, CDI-, or acid chloride-based esterification protocols have failed or are predicted to fail on steric grounds. The resulting spin-labeled esters enable EPR-based structural biology studies of protein-ligand interactions and membrane dynamics.

Preparation of N-Sulfinylamine Synthetic Intermediates for Asymmetric Synthesis

TDI (as NSI) enables the quantitative conversion of amines, sulfonamides, and amides to N-sulfinylamine derivatives under mild conditions (room temperature, non-reflux), as established by Kim and Shin [1]. These N-sulfinylamine intermediates serve as versatile heterocumulene building blocks for Diels–Alder cycloadditions, sulfonimidamide synthesis, and chiral sulfinamide auxiliary preparation. When the synthetic strategy requires retention of both imidazole groups for sequential derivatization, TDI is preferred over NCI (which bears only one imidazole). Procurement should weigh TDI against NCI based on whether dual imidazole transfer or maximum single-step yield is the primary experimental objective .

One-Pot Stereoselective Synthesis of Glycosyl Azides and Aryl Glycosides

TDI enables a one-pot procedure wherein partially protected or unprotected aldoses are converted stereoselectively to glycosyl azides (via 1,2-cyclic sulfite intermediates and lithium azide) or to β-O-aryl glycosides (via phenoxide nucleophiles) [1]. This methodology is valuable for carbohydrate chemistry and glycoconjugate synthesis programs. The stereoselectivity arises from the cyclic sulfite intermediate formed specifically by TDI's sulfinyl transfer to the vicinal diol of the sugar—a transformation that CDI cannot perform because carbonyl transfer would yield a cyclic carbonate instead, leading to different stereochemical outcomes. Procurement should consider TDI as a specialized reagent for carbohydrate activation where stereochemical control at the anomeric center is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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